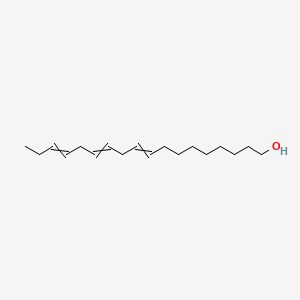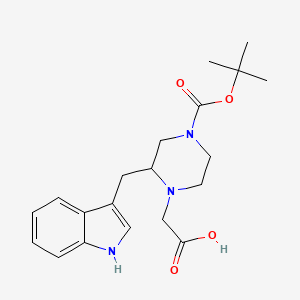![molecular formula C16H17ClN2O3 B14167053 (5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 902310-26-3](/img/structure/B14167053.png)
(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound that features both an indole and a spirocyclic structure. The presence of a chlorine atom on the indole ring and a spirocyclic moiety makes this compound unique and potentially useful in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common method starts with the chlorination of indole to introduce the chlorine atom at the 5-position. This is followed by the formation of the spirocyclic structure through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its spirocyclic structure may also provide insights into the behavior of spiro compounds in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers and other materials.
Mécanisme D'action
The mechanism of action of (5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the spirocyclic structure may influence the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloroindole: Shares the indole core with a chlorine atom at the 5-position.
Spiro[4.5]decan-8-one: Contains the spirocyclic structure similar to the spiro moiety in the compound.
Uniqueness
(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is unique due to the combination of the indole and spirocyclic structures in a single molecule. This duality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
902310-26-3 |
|---|---|
Formule moléculaire |
C16H17ClN2O3 |
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C16H17ClN2O3/c17-12-1-2-13-11(9-12)10-14(18-13)15(20)19-5-3-16(4-6-19)21-7-8-22-16/h1-2,9-10,18H,3-8H2 |
Clé InChI |
OAYFQRBHKDVBAN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12OCCO2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Solubilité |
16 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-](/img/structure/B14166975.png)

![1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14166984.png)
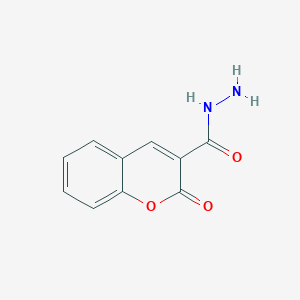

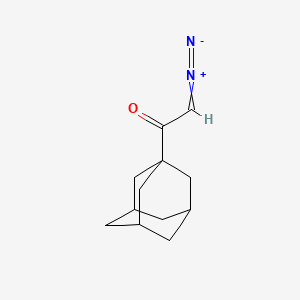
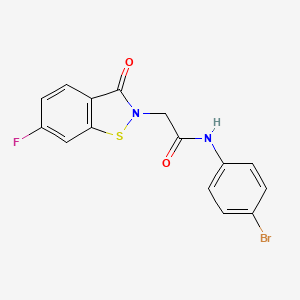
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)

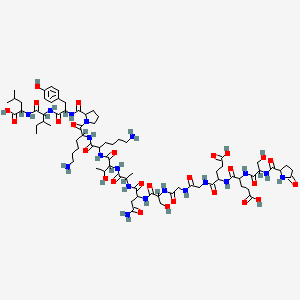

![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
